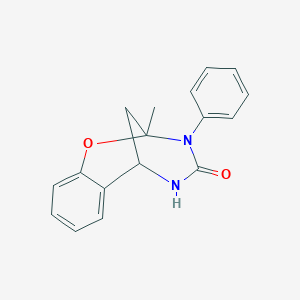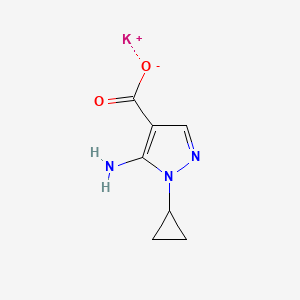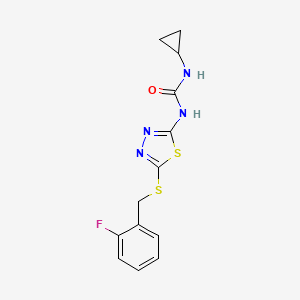
2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. For instance, the synthesis of similar compounds often involves the formation of a benzene ring, followed by the introduction of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its exact molecular structure. Factors influencing its reactivity could include the presence of functional groups, the electron density of the benzene ring, and the steric hindrance of the bulky phenyl and methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of compounds related to "2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one". For instance, the synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides showcases the chemical versatility and the potential for further functionalization of this scaffold for various applications (Gein et al., 2017). Another study reports on the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, further contributing to the chemical understanding and potential applications of these compounds (Gein et al., 2017).
Antibacterial Properties
The antibacterial properties of related compounds have been a significant area of research. A study on the synthesis, characterization, and evaluation of antibacterial activities of some new derivatives demonstrated active inhibition against both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Rai et al., 2009).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial activities of compounds related to "this compound" have been explored, with some compounds showing promising results against various pathogenic strains. For example, novel derivatives synthesized were tested for their antifungal activity, suggesting the potential for new antifungal drug development (Nimbalkar et al., 2016).
Enzyme Inhibition and Biological Properties
The exploration of enzyme inhibition and other biological properties of these compounds is crucial for understanding their potential therapeutic applications. A study on the enzyme inhibition and biological activities of hydrazone derivatives bearing 1,3,4-oxadiazole has shown that these compounds exhibit significant activity, indicating their potential in drug development (Rasool et al., 2015).
Anticancer Evaluation
The anticancer evaluation of novel synthesized derivatives shows that some compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, providing a foundation for further research into their use as anticancer agents (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like this could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications. This could include studying its biological activity, developing more efficient synthesis methods, or exploring its potential use in various industries .
Properties
IUPAC Name |
9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-17-11-14(13-9-5-6-10-15(13)21-17)18-16(20)19(17)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZBQHXEAAAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2801412.png)

![2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2801414.png)




![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2801421.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B2801422.png)
![1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2801427.png)

![ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate](/img/structure/B2801430.png)

